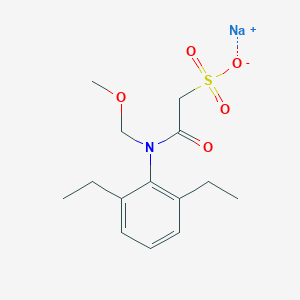

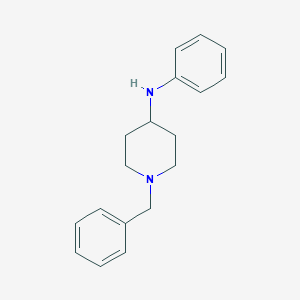

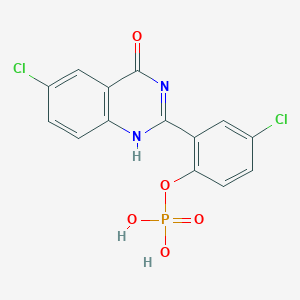

![molecular formula C14H30O2Si B131361 [4-(tert-Butyldiméthylsilyloxymethyl)cyclohexyl]méthanol CAS No. 141836-50-2](/img/structure/B131361.png)

[4-(tert-Butyldiméthylsilyloxymethyl)cyclohexyl]méthanol

Vue d'ensemble

Description

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a chemical compound with the molecular formula C14H30O2Si and a molecular weight of 258.47 g/mol. This compound is characterized by the presence of a cyclohexane ring, a methanol group, and a tert-butyl dimethylsilyl (TBDMS) protecting group. It is commonly used in organic synthesis and various industrial applications.

Applications De Recherche Scientifique

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary targets of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol are currently not well-defined in the literature. This compound is a complex organic molecule that may interact with various biological targets. More research is needed to identify its specific targets and their roles .

Mode of Action

Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially altering cellular processes or signaling pathways .

Biochemical Pathways

It has been suggested that this compound could be used as an intermediate in the production of rho kinase inhibitors and neurite outgrowth promoters . These applications suggest that it may influence pathways related to cell growth and differentiation .

Pharmacokinetics

As a complex organic molecule, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given its potential use as an intermediate in the production of rho kinase inhibitors and neurite outgrowth promoters, it may have effects on cell growth and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets .

Méthodes De Préparation

The synthesis of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol typically involves the protection of cyclohexanemethanol with a TBDMS group. The reaction conditions often include the use of a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Analyse Des Réactions Chimiques

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free alcohol.

Comparaison Avec Des Composés Similaires

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol can be compared with other similar compounds, such as:

Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: This compound has a similar cyclohexane structure but with an acetate group instead of a methanol group.

4-Methyl-1-cyclohexanemethanol: This compound has a methyl group on the cyclohexane ring and a free hydroxyl group, lacking the TBDMS protection.

The uniqueness of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol lies in its TBDMS protecting group, which provides stability and selectivity in synthetic applications.

Propriétés

IUPAC Name |

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUPTNCOHZJANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444462 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141836-50-2 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

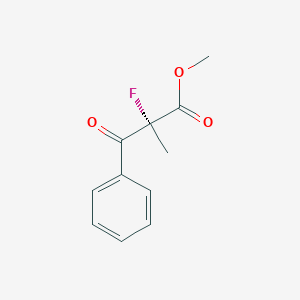

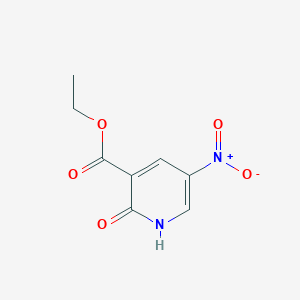

![9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

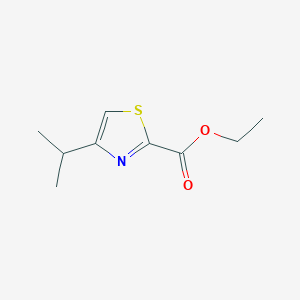

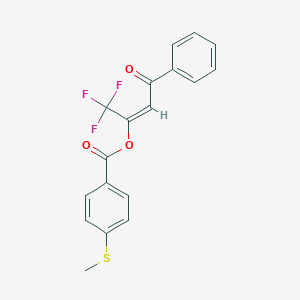

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

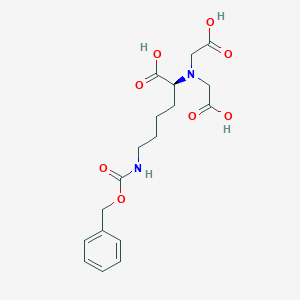

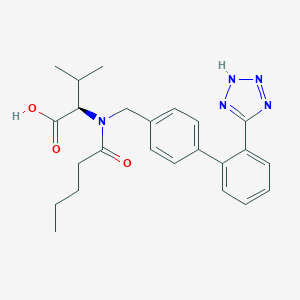

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)